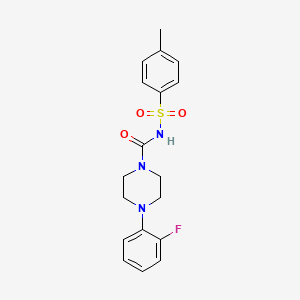

![molecular formula C22H16N4O B2380081 6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357719-53-9](/img/structure/B2380081.png)

6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” would be characterized by the presence of a triazoloquinazoline core, with a benzyl group attached at the 6-position and a phenyl group at the 2-position .Chemical Reactions Analysis

The chemical reactions that “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” might undergo would largely depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” would be influenced by factors such as its molecular structure, the nature of its functional groups, and its degree of ionization at physiological pH .Aplicaciones Científicas De Investigación

Cancer Treatment: CDK2 Inhibition

The compound has been investigated as a novel CDK2 inhibitor for cancer treatment. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an appealing target for selective tumor cell inhibition. Researchers designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds demonstrated potent cytotoxic activities against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compound 14 exhibited dual activity against both cell lines and CDK2, making it a promising candidate for further investigation .

Antitubercular and Anti-HIV Agents

Research has suggested that derivatives of this compound could offer potential for antitubercular and anti-HIV drug development. Further optimization and exploration are needed to harness its full therapeutic potential .

Adenosine Receptor Probes

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been used as a pharmacophore for adenosine receptors. Researchers substituted it at the 5-position with reactive linkers of varying lengths. These modified compounds were then functionalized with fluorescent moieties to create probes for studying adenosine receptors .

Chemical Biology and Enzyme Inhibition

The compound’s interaction with enzymes, such as CDK2, provides insights into its mechanism of action. Molecular docking simulations have confirmed its binding to the CDK2 active site. Additionally, in silico ADMET studies suggest suitable pharmacokinetic properties, aiding in predicting its antitumor activity .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .

Mode of Action

The compound interacts with its targets, leading to the inhibition of endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the NF-kB inflammatory pathway . This results in a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress, which is a cellular process that occurs when there is an accumulation of misfolded proteins in the ER . It also inhibits apoptosis, a process of programmed cell death . Furthermore, it inhibits the NF-kB inflammatory pathway, a key regulator of immune responses to infection .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-22-25(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-20(24-26(21)22)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQXMEMRJGASJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

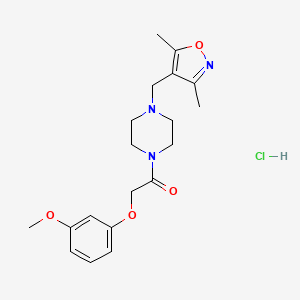

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

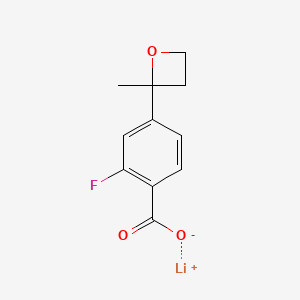

![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2380001.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-ethylphenyl)pyrazine-2,3-dione](/img/structure/B2380002.png)

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)

![N-(3-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2380006.png)

![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(3-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2380009.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)

![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)

![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)